An In-Depth Technical Guide to Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
An In-Depth Technical Guide to Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Imatinib, a highly effective tyrosine kinase inhibitor used in the treatment of various cancers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significance in the broader context of cancer therapy. While direct biological activity of this compound is not extensively documented, its function as a key precursor to a major therapeutic agent underscores its importance in medicinal chemistry and drug development.
Chemical and Physical Properties
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a substituted benzoate ester containing a methylpiperazine moiety. Its chemical structure and properties are well-characterized, providing a foundation for its synthetic applications.
| Property | Value | Source |
| IUPAC Name | methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | [1] |
| CAS Number | 314268-40-1 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | Not specified in literature; likely a solid | |
| Solubility | Not explicitly detailed; likely soluble in organic solvents | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| InChI Key | MEYCYFIWDAQKQK-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a critical step in the industrial production of Imatinib. Several synthetic routes have been developed, often focusing on efficiency, yield, and purity.
General Synthesis Workflow
A common synthetic approach involves the reaction of a methyl benzoate derivative with 1-methylpiperazine. The following diagram illustrates a generalized workflow for the synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate and its subsequent conversion to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a direct precursor to Imatinib.
Experimental Protocols
Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate:
One documented method involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a key intermediate for Imatinib synthesis.[2]
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Materials:
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Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzyl methyl ester (0.25 moles)
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Water (60 mL)
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Concentrated HCl solution (120 mL)
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Activated charcoal
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Benzene
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Procedure:
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A mixture of 0.25 moles of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzyl methyl ester, 60 mL of water, and 120 mL of concentrated HCl solution is prepared.
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The mixture is heated to its boiling point.
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Boiling water is added to dilute the mixture.
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The mixture is maintained at its boiling point for 3-4 hours.
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The solution is then treated with activated charcoal and filtered.
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The filtrate is evaporated to yield a residue.
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The residue is heated in boiling benzene using a Dean-Stark trap to remove water and other impurities.
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The final product, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, is obtained.[2]
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Synthesis of Imatinib from 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester:
This protocol outlines the direct use of the methyl ester in the synthesis of Imatinib.
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Materials:
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4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine (27.7g)
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4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (50g)
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Toluene (250ml)
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Sodium ethoxide (20g) in methanol (10ml)
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Ice-water
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Procedure:
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To a solution of 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine (27.7g) and 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (50g) in toluene (250ml), a solution of sodium ethoxide (20g) in methanol (10ml) is added.
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The reaction mixture is heated to reflux.
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After the reaction is complete, the solution is poured into ice-water, leading to the precipitation of a solid.
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The solid is filtered, washed with water, and dried to obtain Imatinib base.[3]
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Biological Activity and Mechanism of Action
There is a notable absence of published data on the direct biological activity or mechanism of action of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate itself. Its primary significance in the biomedical field is as a crucial structural component of Imatinib. The biological effects and signaling pathways discussed below pertain to Imatinib.
Role as a Precursor to Imatinib
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate provides the benzamide-piperazine portion of the Imatinib molecule. This part of the structure is critical for the solubility and pharmacokinetic properties of Imatinib, enabling its effective delivery to target kinases.
Imatinib's Mechanism of Action and Signaling Pathways
Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR.[4] In Philadelphia chromosome-positive chronic myeloid leukemia (CML), the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing its inactive conformation and thereby blocking downstream signaling.[2][4]
The following diagram illustrates the signaling pathway inhibited by Imatinib.
Quantitative Data
As Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is an intermediate, quantitative biological data such as IC₅₀ or Kᵢ values are not available for this compound. The relevant quantitative data pertains to the final active pharmaceutical ingredient, Imatinib.
Table 2: Imatinib IC₅₀ Values Against Key Tyrosine Kinases
| Target Kinase | Assay Type | IC₅₀ Value | Reference |
| v-Abl | Cell-free | 0.6 µM | [4] |
| c-Kit | Cell-based | 0.1 µM | [4] |
| PDGFR | Cell-free | 0.1 µM | [4] |
Conclusion
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a compound of significant interest not for its direct biological effects, but for its indispensable role as a key intermediate in the synthesis of Imatinib. A thorough understanding of its chemical properties and synthesis is crucial for the efficient and large-scale production of this life-saving anticancer drug. While further research into any potential intrinsic biological activities of this molecule could be of academic interest, its primary value remains firmly established in the realm of synthetic and medicinal chemistry as a building block for targeted cancer therapy. Future research and development in this area will likely continue to focus on optimizing the synthetic routes to this and similar intermediates to ensure a stable and cost-effective supply of Imatinib and other next-generation kinase inhibitors.
